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Compound of Interest

Compound Name:
1-Oxa-8-azaspiro[4.5]decan-3-one

hydrochloride

Cat. No.: B152065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism,

and Excretion (ADME) properties of a series of proprietary oxazaspirodecane compounds:

OZD-A, OZD-B, and OZD-C. The following sections detail the experimental methodologies and

present a comparative summary of key ADME parameters, including intestinal permeability,

metabolic stability, and plasma protein binding. This document is intended to guide lead

optimization efforts by highlighting potential liabilities and desirable characteristics within this

chemical series.

In Vitro ADME Screening Workflow
The general workflow for assessing the in vitro ADME properties of the oxazaspirodecane

compounds is depicted below. Early characterization of these properties is crucial for identifying

promising candidates and flagging potential developmental challenges.[1]
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Caption: General experimental workflow for in vitro ADME profiling.

Comparative ADME Data Summary
The following table summarizes the in vitro ADME properties of the oxazaspirodecane analogs

OZD-A, OZD-B, and OZD-C. These compounds were evaluated for their intestinal permeability,

metabolic stability in human liver microsomes, and binding to human plasma proteins. For

context, Warfarin and Atenolol are included as high and low permeability/binding controls,

respectively.
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Compound

Caco-2
Permeability
(Papp A→B)
(10⁻⁶ cm/s)

Efflux Ratio
(Papp B→A /
Papp A→B)

Human Liver
Microsome
Stability (t½,
min)

Human Plasma
Protein
Binding (%
Bound)

OZD-A 8.5 1.2 45 92.5

OZD-B 15.2 0.9 > 60 85.1

OZD-C 2.1 4.8 18 98.9

Warfarin 25.0 1.0 40 99.3

Atenolol 0.5 1.1 > 60 < 10

Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.

Caco-2 Permeability Assay
This assay assesses a compound's potential for intestinal absorption by measuring its transport

across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.

[2][3]

Cell Culture and Monolayer Formation: Caco-2 cells are seeded onto permeable Transwell®

inserts at a density of approximately 6 x 10⁴ cells/cm² and cultured for 21-28 days. The

formation of a confluent and polarized monolayer is confirmed by measuring the

transepithelial electrical resistance (TEER).[4][5]

Transport Assay:

On the day of the experiment, the cell monolayers are washed with pre-warmed Hanks'

Balanced Salt Solution (HBSS).

For apical to basolateral (A→B) transport, the test compound (10 µM final concentration)

in HBSS is added to the apical (donor) compartment, and fresh HBSS is added to the

basolateral (receiver) compartment.[2]
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For basolateral to apical (B→A) transport, the compound is added to the basolateral

(donor) compartment, and fresh buffer is added to the apical (receiver) compartment.[2]

The plates are incubated for 2 hours at 37°C with gentle shaking.[2]

At the end of the incubation, samples are collected from both donor and receiver

compartments for analysis by LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula:

Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface

area of the monolayer, and C₀ is the initial concentration in the donor compartment. The

efflux ratio (Papp B→A / Papp A→B) is calculated to identify potential active efflux. An efflux

ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-

glycoprotein.

Metabolic Stability in Human Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes,

primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[6][7]

Incubation:

Test compounds (1 µM final concentration) are incubated with pooled human liver

microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.[8]

[9]

The metabolic reaction is initiated by adding a NADPH-regenerating system.[9][10]

Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7][8]

The reaction in each aliquot is terminated by adding a cold 'stop solution' (typically

acetonitrile) containing an internal standard.[6]

Sample Analysis: After protein precipitation via centrifugation, the supernatant is analyzed by

LC-MS/MS to quantify the remaining parent compound at each time point.[6]

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is

plotted against time. The slope of this line is used to determine the elimination rate constant
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(k), from which the in vitro half-life (t½) is calculated as: t½ = 0.693 / k

Plasma Protein Binding by Rapid Equilibrium Dialysis
(RED)
This assay determines the fraction of a compound that binds to plasma proteins, which

influences its distribution and availability to reach its therapeutic target.[11][12] Equilibrium

dialysis is considered the gold standard for this assessment.[12][13]

Assay Setup:

The assay is performed using a 96-well RED (Rapid Equilibrium Dialysis) device, where

each well contains two chambers separated by a semipermeable membrane (8K MWCO).

[14]

Human plasma spiked with the test compound (1 µM final concentration) is added to one

chamber.[13]

Phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber.[11]

Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to

allow the unbound compound to reach equilibrium across the membrane.[11]

Sample Analysis: After incubation, aliquots are removed from both the plasma and buffer

chambers. To ensure accurate measurement, the buffer sample is mixed with blank plasma,

and the plasma sample is mixed with buffer to equalize matrix effects. Samples are then

analyzed by LC-MS/MS to determine the compound concentrations.[11]

Data Analysis: The percentage of the compound bound to plasma proteins is calculated as:

% Bound = [1 - (Concentration in Buffer / Concentration in Plasma)] * 100

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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